1-(3,4-DICHLOROPHENYL)-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-(3,4-DICHLOROPHENYL)-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with dichlorophenyl and fluorophenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3,4-DICHLOROPHENYL)-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenyl and 3-fluorophenyl compounds.
Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: One common synthetic route involves the sulfonylation of piperazine with 3,4-dichlorophenyl and 3-fluorophenyl groups. This process may require the use of reagents such as sulfonyl chlorides and bases to achieve the desired product.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to larger reactors and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-(3,4-DICHLOROPHENYL)-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic rings or the piperazine ring, with common reagents including halogens, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce new functional groups to the aromatic rings.
Scientific Research Applications
1-(3,4-DICHLOROPHENYL)-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, researchers investigate the compound’s potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry: In industrial applications, the compound may be used in the development of new materials, pharmaceuticals, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.
Pathways Involved: The pathways involved can include signal transduction, metabolic processes, and gene expression. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(3,4-DICHLOROPHENYL)-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds may include other sulfonylpiperazines with different substituents on the aromatic rings.
Uniqueness: The presence of both dichlorophenyl and fluorophenyl groups in the same molecule provides unique chemical and biological properties that distinguish it from other compounds. These properties can include specific binding affinities, reactivity, and biological effects.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O2S/c17-15-5-4-13(11-16(15)18)20-6-8-21(9-7-20)24(22,23)14-3-1-2-12(19)10-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTHOPWWLOVVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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